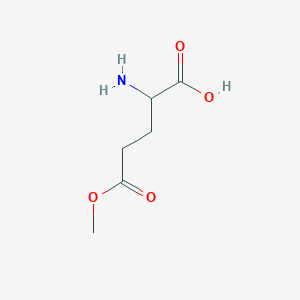

(2S)-2-amino-5-methoxy-5-oxopentanoic acid

Overview

Description

(2S)-2-amino-5-methoxy-5-oxopentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy group, and a keto group on a pentanoic acid backbone

Mechanism of Action

Target of Action

L-Glutamic acid 5-methyl ester is a derivative of L-glutamic acid, an important nutrient in biochemical pathways like gluconeogenesis and ammonia detoxification . It also plays a major role in learning, memory, and neuronal development in the mammalian central nervous system . .

Mode of Action

It is known that l-glutamic acid and its derivatives interact with glutamate receptors in the brain, which play key roles in neural activation .

Biochemical Pathways

L-Glutamic acid 5-methyl ester likely participates in the same biochemical pathways as L-glutamic acid. L-glutamic acid is involved in various biochemical pathways, including protein synthesis, gluconeogenesis, and the synthesis of other amino acids . It also serves as a neurotransmitter in the central nervous system .

Result of Action

Given its similarity to l-glutamic acid, it may have similar effects, such as participating in protein synthesis and serving as a neurotransmitter .

Biochemical Analysis

Biochemical Properties

L-Glutamic Acid 5-Methyl Ester participates in solution phase peptide synthesis

Cellular Effects

Its parent compound, L-Glutamic Acid, is known to play a crucial role in the mammalian central nervous system . It serves as a neurotransmitter for cone photoreceptors in the human brain .

Dosage Effects in Animal Models

A related study has shown that conjugates of glycyrrhizic acid with methyl esters of L-amino acids stimulated a primary immune response in outbred mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-methoxy-5-oxopentanoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

Methoxylation: Introduction of the methoxy group is achieved through a methylation reaction using reagents like methyl iodide in the presence of a base.

Oxidation: The keto group is introduced via an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Deprotection: Any protecting groups used during the synthesis are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents.

Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: Replacement of the methoxy group with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Compounds with varied functional groups replacing the methoxy group.

Scientific Research Applications

(2S)-2-amino-5-methoxy-5-oxopentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Biological Activity

(2S)-2-amino-5-methoxy-5-oxopentanoic acid, also known as (S)-2-amino-5-methoxy-5-oxopentanoic acid hydrochloride, is a chiral amino acid derivative with significant biological activity. This compound is characterized by its unique structural features, including a methoxy group and an oxo group at the fifth carbon position. Its molecular formula is C6H11NO4, and it has garnered attention for its potential applications in medicinal chemistry and biochemistry.

Overview of Biological Activities

Research indicates that this compound exhibits a variety of biological activities, which can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural characteristics allow it to interact effectively with various enzymes, potentially modulating their activity.

- Metabolic Pathway Interactions : It plays a role in several metabolic pathways, acting as a substrate or modulator for enzymes involved in amino acid metabolism. This interaction is crucial for understanding its therapeutic potential.

- Peptide Synthesis : As a building block in peptide synthesis, this compound is integral in developing therapeutic agents and specialized compounds.

- Neurotransmitter Activity : Given its structural similarity to glutamic acid, it may interact with glutamate receptors, influencing neurotransmission and potentially impacting neurological functions.

The mechanism of action of this compound involves its interaction with specific biological targets:

- Enzyme Interaction : The methoxy and oxo groups enhance binding affinity to enzymes, allowing the compound to act as either a substrate or inhibitor.

- Biochemical Pathways : It participates in pathways such as gluconeogenesis and ammonia detoxification, similar to L-glutamic acid, indicating its role in essential biochemical processes.

Comparative Analysis of Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-glutamic Acid | Contains two carboxylic groups | Lacks the methoxy and oxo groups |

| 5-Methoxy-L-glutamic Acid | Similar methoxy group but different backbone | Has an additional carboxylic group |

| 2-Aminobutanoic Acid | Simpler structure without oxo or methoxy groups | Does not exhibit the same biological activity |

The presence of both the methoxy and oxo groups in this compound distinguishes it from these similar compounds, enhancing its biological activity and pharmacological profile.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzyme activities related to metabolic disorders. For instance, it has been shown to affect urease activity in certain bacterial strains, suggesting potential applications in treating infections caused by urease-producing bacteria like Proteus mirabilis .

- Therapeutic Applications : Investigations into its role as a precursor for drug development highlight its potential therapeutic applications. Its ability to modulate enzyme activity positions it as a candidate for developing drugs targeting metabolic diseases .

- Neuropharmacological Effects : Given its interaction with neurotransmitter systems, studies are ongoing to evaluate its effects on cognitive functions and neurodegenerative diseases. The compound's ability to influence glutamate receptor activity suggests it could play a role in modulating excitatory signaling in the brain .

Properties

IUPAC Name |

(2S)-2-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYCCHDTIDZAE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-16-2 | |

| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046171 | |

| Record name | (5)-Methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-55-4, 25086-16-2 | |

| Record name | 5-Methyl hydrogen L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic acid, 5-methyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (5)-Methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5)-methyl L-hydrogen glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutamic acid gamma-methyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes L-Glutamic acid 5-methyl ester useful for studying proteins?

A1: This non-natural amino acid can be incorporated into peptides and proteins, acting as a local reporter of the surrounding environment. Specifically, the ester carbonyl stretching vibration in L-Glutamic acid 5-methyl ester is sensitive to changes in the local electrostatic field. [, ]

Q2: How does the ester carbonyl vibration provide information about proteins?

A2: Research has shown a direct correlation between the frequency of the ester carbonyl stretching vibration in L-Glutamic acid 5-methyl ester and the strength of the local electrostatic field. This relationship holds true whether the amino acid is involved in hydrogen bonding or not. This means researchers can use this vibration as a tool to quantitatively measure the electrostatic environment within a protein. []

Q3: Can you give a specific example of how this probe has been used to understand protein behavior?

A3: One study used L-Glutamic acid 5-methyl ester to investigate the properties of amyloid fibrils formed by the Aβ(16-22) peptide, a key player in Alzheimer's disease. By incorporating the probe and measuring the ester carbonyl vibration, researchers could estimate the dielectric constant (ε) within the amyloid fibril's core. Their findings suggested a dielectric constant of approximately 5.6, providing valuable insights into the nature of these protein aggregates. []

Q4: What are the advantages of using vibrational probes like L-Glutamic acid 5-methyl ester in protein research?

A4: Vibrational spectroscopy offers several benefits. It is a non-destructive technique, meaning it doesn't damage the protein being studied. Additionally, it can provide information about specific sites within the protein, unlike techniques that average over the entire molecule. This site-specificity makes it a powerful tool for understanding how different parts of a protein contribute to its overall function. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.